3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(difluoromethoxy)phenylacetic acid with suitable reagents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The hydroxypropanoic acid moiety may also contribute to its activity by participating in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
- 3-[4-(Difluoromethoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Uniqueness
3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid is unique due to the presence of both the difluoromethoxy group and the hydroxypropanoic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10F2O4 |
---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H10F2O4/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8,10,13H,5H2,(H,14,15) |
InChI Key |
WUJPVRVNDHRRMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.